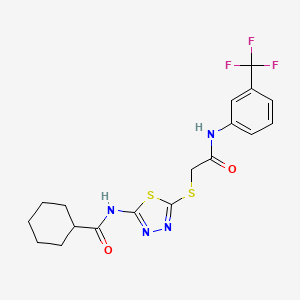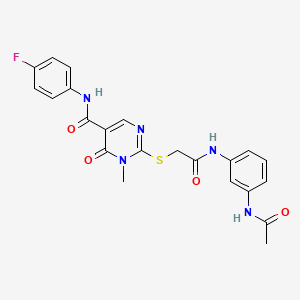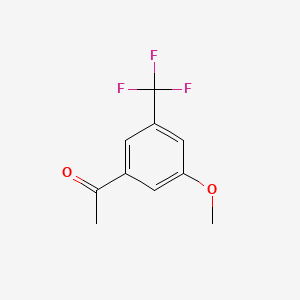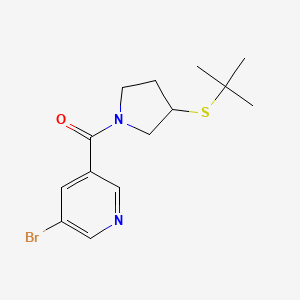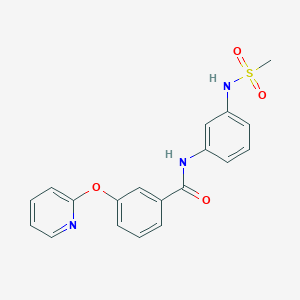
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide, also known as M3814, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is designed to selectively target the DNA damage response pathway, which is frequently dysregulated in cancer cells.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
Compounds related to N-(3-(methylsulfonamido)phenyl)-3-(pyridin-2-yloxy)benzamide have been investigated for their antimalarial properties. A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including their in vitro antimalarial activity. The synthesized sulfonamides exhibited excellent antimalarial activity with IC50 values of <30µM. Additionally, molecular docking studies showed that these compounds have significant binding energy against SARS-CoV-2 proteins, suggesting potential as COVID-19 therapeutic agents (Fahim & Ismael, 2021).
Anticancer and Anti-Inflammatory Activities
Derivatives of the compound have been evaluated for their anticancer and anti-inflammatory properties. Redda et al. (2009) synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides demonstrating promising anti-inflammatory and anticancer activities. These compounds have shown significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents (Redda et al., 2009).
Antibacterial Activity
Another area of application is in the development of antimicrobial agents. Hassan et al. (2015) synthesized a new family of nanosized polyamides containing amido- and sulfonamidopyrimidines pendant structures, which exhibited remarkable antibacterial and antifungal activities. These polymers, due to their nanoscale size and bioactive pendent structures, are considered promising candidates for biomedical applications, including as broad-spectrum antibacterial agents (Hassan et al., 2015).
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)22-16-8-5-7-15(13-16)21-19(23)14-6-4-9-17(12-14)26-18-10-2-3-11-20-18/h2-13,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFTZKLUBSFEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

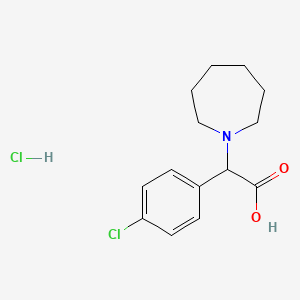
![N-[1-(2-Methylsulfanylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877621.png)
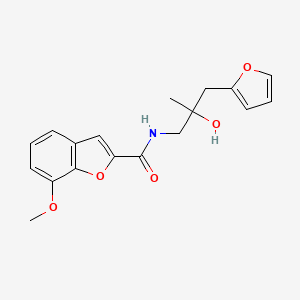
![N-[1-(1-Adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2877624.png)
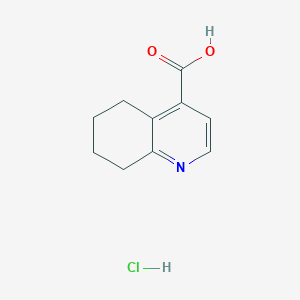
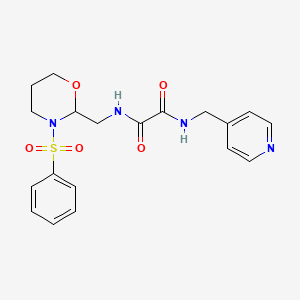
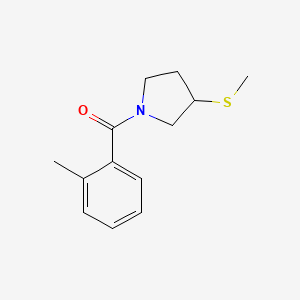
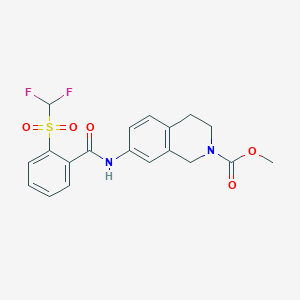
![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
